molecular formula C21H13ClN2O5 B11089988 5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

5-chloro-2-{5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11089988
M. Wt: 408.8 g/mol
InChI Key: MYLHPCDQOTUIBW-BOPFTXTBSA-N
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Description

5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chlorine atom at the 5-position. This is followed by the formation of the furan ring through a cyclization reaction. The final step involves the condensation of the furan derivative with the pyrazole moiety under specific conditions, such as the use of a strong acid catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-4-isothiazolin-3-one
  • 3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Uniqueness

5-CHLORO-2-{5-[(3,5-DIOXO-1-PHENYLTETRAHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid, a furan ring, and a pyrazole derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

5-chloro-2-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O5/c22-12-6-8-15(16(10-12)21(27)28)18-9-7-14(29-18)11-17-19(25)23-24(20(17)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)(H,27,28)/b17-11-

InChI Key

MYLHPCDQOTUIBW-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)C(=O)O)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)C(=O)O)C(=O)N2

Origin of Product

United States

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